Dimethyl ether

Alternative fuels Diesel engine emissions Oxygenated fuels

Dimethyl ether (DME, CAS 115-10-6) is the simplest aliphatic ether (CH₃OCH₃), existing as a colorless gas at ambient conditions with a boiling point of -25.1°C. At 20°C, it exhibits a liquid density of 0.67 g/cm³ and a saturated vapor pressure of 0.6 MPa at 25°C, characteristics that enable its easy liquefaction and handling using infrastructure analogous to liquefied petroleum gas (LPG).

Molecular Formula C2H6O
CH3OCH3
CH3OCH3
C2H6O
Molecular Weight 46.07 g/mol
CAS No. 115-10-6
Cat. No. B090551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl ether
CAS115-10-6
Synonymsdimethyl ether
Molecular FormulaC2H6O
CH3OCH3
CH3OCH3
C2H6O
Molecular Weight46.07 g/mol
Structural Identifiers
SMILESCOC
InChIInChI=1S/C2H6O/c1-3-2/h1-2H3
InChIKeyLCGLNKUTAGEVQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility7.66 M
1 vol water takes up 37 vol gas
Sol in ether, acetone, chloroform;  ethyl alcohol
SOL IN ORG SOLVENTS EXCEPT FOR POLYALCOHOLS
Soluble in oxygenated solvents
In water, 4.6X10+4 mg/L at 25 °C
Solubility in water, g/100ml: 2.4

Structure & Identifiers


Interactive Chemical Structure Model





Dimethyl Ether (CAS 115-10-6) Procurement Specifications and Key Physical-Chemical Profile for Industrial Sourcing


Dimethyl ether (DME, CAS 115-10-6) is the simplest aliphatic ether (CH₃OCH₃), existing as a colorless gas at ambient conditions with a boiling point of -25.1°C [1]. At 20°C, it exhibits a liquid density of 0.67 g/cm³ and a saturated vapor pressure of 0.6 MPa at 25°C, characteristics that enable its easy liquefaction and handling using infrastructure analogous to liquefied petroleum gas (LPG) [1]. The JIS K2180 standard for fuel-grade DME specifies a minimum purity of 99.5 mass % [1]. DME is industrially produced primarily via methanol dehydration over solid acid catalysts and serves as a versatile platform chemical and energy carrier across propellant, refrigerant, and alternative fuel applications.

Why Generic Substitution of Dimethyl Ether (115-10-6) with Propane, Methanol, or R134a Compromises Technical Performance


Despite superficial similarities in handling characteristics to LPG components [1], dimethyl ether cannot be interchanged with propane, butane, methanol, or conventional diesel in end-use systems without compromising critical performance metrics and safety margins. The fundamental molecular distinctions—the presence of an oxygen atom and the absence of carbon–carbon bonds—translate into divergent combustion stoichiometry, thermophysical properties, and material compatibility that directly govern system efficiency, emissions compliance, and operational safety [1]. Specifically, substituting DME with propane in a fuel cell application forfeits a 40% higher gravimetric energy density, while replacing R134a with DME in a refrigeration loop alters both capacity and coefficient of performance (COP) by measurable, system-critical margins [2][3]. The quantitative evidence presented in Section 3 establishes that DME occupies a unique and non-substitutable position within the ether and alternative fuel landscape.

Dimethyl Ether (115-10-6) Quantified Differential Evidence: Head-to-Head Performance Against Propane, Diesel, R134a, Methanol, and Diethyl Ether


Fuel-Borne Oxygen and Molecular Structure Enables Near-Zero Particulate Matter and Reduced Unburned Hydrocarbon Emissions in Diesel Engine Applications

When evaluated as a neat fuel in a direct-injection diesel engine, dimethyl ether (DME) combustion generates virtually no particulate matter (PM) emissions due to the absence of carbon–carbon bonds in its molecular structure, a stark contrast to conventional diesel fuel [1]. In a comparative study, DME combustion was found to be 'soot-free' and exhibited lower unburned hydrocarbon (HC) and carbon monoxide (CO) emissions than diesel combustion [1]. A separate quantitative review indicates that neat DME reduces PM emissions by 13–228% compared to diesel fuel, depending on the baseline diesel formulation and engine operating point [2]. This fundamental advantage stems from the oxygen atom in the ether linkage, which promotes more complete oxidation and suppresses soot precursor formation pathways that are intrinsic to hydrocarbon-only diesel fuels.

Alternative fuels Diesel engine emissions Oxygenated fuels Particulate matter

Higher Gravimetric Energy Density and Biodegradability Differentiate DME from Methanol in Direct-Feed Fuel Cell Applications

In the context of direct-feed low-temperature fuel cells, dimethyl ether provides a significantly higher gravimetric energy content compared to methanol, a primary alternative small-molecule fuel. DME delivers 8.2 kWh kg⁻¹, whereas methanol provides 6.1 kWh kg⁻¹, representing a 34% increase in stored energy per unit mass [1]. Furthermore, DME is biodegradable and eliminates the requirement for carbon–carbon bond scission, a kinetic barrier present in ethanol electro-oxidation [1]. Experimental work confirms that blending DME with methanol in a direct methanol fuel cell enhances overall performance by reducing activation losses and increasing open-circuit voltage [2].

Fuel cells Alternative fuels Energy density Electro-oxidation

Superior Chromatographic Resolution Achieved with Dimethyl Ether as Sub- and Supercritical Eluent Compared to Diethyl Ether

In supercritical fluid chromatography (SFC) applications separating polynuclear aromatic hydrocarbons, oligostyrenes, and di-alkyl phthalates, dimethyl ether consistently yields higher resolutions than diethyl ether when used as the eluent under comparable sub- and supercritical conditions [1]. This differential performance is attributed to the distinct density and vapor pressure behaviors of the two ethers at temperatures slightly above their respective critical points. While higher pressures and flow rates with DME can accelerate analyses at the expense of resolution, the baseline resolving power of DME exceeds that of its ethyl-substituted analog, making it the preferred choice for complex mixture separations [1].

Supercritical fluid chromatography Eluent selection Analytical chemistry Separation science

Divergent Lower Heating Value (LHV) and Saturated Vapor Pressure Relative to Propane Dictates LPG Blending Ratios and Combustion System Design

While dimethyl ether shares similar liquefaction and handling characteristics with propane, its lower heating value (LHV) is substantially lower. DME has an LHV of 28.8 MJ kg⁻¹, compared to 46.4 MJ kg⁻¹ for propane and a typical LPG mixture range of 46–51 MJ kg⁻¹ [1][2]. On a volumetric basis, DME provides 59.2 MJ m⁻³ versus 90.9 MJ m⁻³ for propane [1]. Conversely, DME exhibits a lower saturated vapor pressure of 0.6 MPa at 25°C, compared to 0.9 MPa for propane, which influences storage vessel design and fuel metering [1]. This vapor pressure proximity to butane (intermediate between propane and butane) enables DME to be blended with LPG without major infrastructure modification, but the 38% lower gravimetric heating value necessitates increased fuel flow rates to maintain equivalent thermal output [1][3].

LPG alternative Heating value Vapor pressure Fuel blending

Dimethyl Ether Offers Comparable Refrigeration Capacity to R134a with Divergent Coefficient of Performance (COP) Depending on Operating Envelope

Theoretical and experimental investigations comparing dimethyl ether to R134a in automotive air-conditioning and vapor compression refrigeration cycles reveal nuanced performance trade-offs. One theoretical study reports that the coefficient of performance (COP) of DME is higher than that of R134a under standard automotive AC operating conditions [1]. However, an independent experimental study conducted on the same apparatus under identical condensing temperatures but varying evaporating temperatures found that DME's cooling capacity was 10–15% lower than R134a, and its COP was 3–9% lower [2]. This discrepancy highlights the sensitivity of DME's thermodynamic advantage to the specific operating envelope and system design. Critically, both studies confirm that DME can be directly charged into existing R134a systems and is compatible with conventional mineral and ester-based lubricants [2].

Refrigerants Automotive air-conditioning COP R134a alternative

Explosion Index (KG) Values for DME Exceed Those of Propane, Indicating Higher Explosion Severity in Confined Spaces

A comparative experimental investigation into the explosion and detonation characteristics of dimethyl ether and propane—a key component of LPG—reveals that DME exhibits a larger explosion index (KG value) than propane [1]. The KG value is a critical parameter in explosion protection design, quantifying the maximum rate of pressure rise in a confined deflagration. A larger KG value for DME indicates that an explosion involving DME will be more intense and develop higher overpressures more rapidly than an equivalent propane-air deflagration under identical initial conditions [1]. Additionally, DME was shown capable of transitioning to detonation, with a measured detonation concentration range in air of 5.5% to 9.0% by volume [1].

Process safety Explosion characteristics Hazard assessment Fuel safety

Dimethyl Ether (115-10-6) Evidence-Backed Application Scenarios for Industrial Procurement and R&D Prioritization


Near-Zero Soot Compression-Ignition Engine Fuel for Compliance with Stringent PM Regulations

Based on the quantitative evidence of soot-free combustion and 13–228% PM reduction relative to diesel [1][2], DME is optimally deployed as a neat fuel in heavy-duty and off-road compression-ignition engines operating in non-attainment areas or under ultra-low emission vehicle (ULEV) mandates. The high cetane number (55–60) enables direct substitution with minimal engine modification beyond fuel system elastomer upgrades, while the elimination of carbon–carbon bonds fundamentally precludes soot formation, obviating the need for diesel particulate filters (DPFs) and their associated regeneration fuel penalty.

High Energy-Density Feedstock for Portable Direct-Feed Fuel Cells in Auxiliary Power and Remote Sensing

The 34% higher gravimetric energy density of DME over methanol (8.2 vs. 6.1 kWh kg⁻¹) [1], coupled with its biodegradability and lower toxicity profile, positions DME as a superior fuel candidate for man-portable and remote-deployed fuel cell systems. Blending DME with methanol further enhances fuel cell performance by reducing activation losses and increasing open-circuit voltage [2]. Procurement for this application should prioritize high-purity (>99.5%) DME to minimize catalyst poisoning.

Drop-In, Lower-GWP Refrigerant Replacement for R134a in Existing Automotive and Domestic AC Systems

Experimental confirmation that DME can be directly charged into R134a systems and is compatible with both mineral and ester-based lubricants [1] makes it a practical, near-term drop-in replacement with a significantly lower global warming potential. However, procurement decisions must incorporate a system-level engineering analysis: depending on the operating envelope, DME may deliver a 10–15% lower cooling capacity and 3–9% lower COP [1], necessitating either acceptance of reduced performance or cycle re-optimization to realize the higher COP potential reported under some theoretical conditions [2].

High-Resolution Eluent for Supercritical Fluid Chromatography (SFC) Separations of Aromatic and Polymeric Mixtures

For analytical laboratories employing SFC to resolve polynuclear aromatic hydrocarbons, oligostyrenes, or di-alkyl phthalates, dimethyl ether is the superior eluent selection over diethyl ether based on its demonstrably higher chromatographic resolution under sub- and supercritical conditions [1]. Procuring high-purity, low-moisture DME specifically for SFC applications can reduce method development time and improve quantification limits for complex sample matrices.

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49 linked technical documents
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